molecular formula C8H7N3O2 B3010114 Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1453176-67-4

Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No. B3010114
CAS RN: 1453176-67-4
M. Wt: 177.163
InChI Key: FCZKDRQJWFMUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored in several studies. For instance, a regioselective synthesis approach was used to prepare methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, which is closely related to the compound of interest . The synthesis involved starting from methyl 5-amino-1H-pyrazole-4-carboxylate and proceeding through a series of steps including treatment with POCl3 to give a reactive chloro derivative, which was then reacted with various reagents to yield substituted derivatives . Another study reported the synthesis of 5-methyl pyrazolo[1,5-a]pyrimidines by reacting α,β-unsaturated ketones with amino-pyrazoles in the presence of KOtBu in ethanol under reflux conditions .

Molecular Structure Analysis

The structure of pyrazolo[1,5-a]pyrimidine derivatives has been investigated, with particular attention to the position of methyl groups introduced during methylation reactions. Spectroscopic methods were used to assign

Scientific Research Applications

Synthesis and Chemical Transformations

Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate is a versatile compound used in various chemical syntheses. For instance, it serves as a starting material for the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the tunable regioselectivity of N-alkylation in pyrazolo[1,5-a]pyrimidine derivatives (Drev et al., 2014). Additionally, pyrazolo[1,5-a]pyrimidine (PP) derivatives are noted for their significant photophysical properties, leading to their exploration in material science and as potential antitumor scaffolds (Arias-Gómez et al., 2021).

Antimicrobial and Antitumor Potential

Pyrazolo[1,5-a]pyrimidine derivatives are studied for their potential antimicrobial activity, such as RNA polymerase inhibitors, providing avenues for novel antimicrobial agents (Abdallah & Elgemeie, 2022). They also show promise in the field of oncology, with various derivatives being explored as anticancer agents. These compounds are used as building blocks for drug-like candidates displaying a wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics (Cherukupalli et al., 2017).

Radiotracer Development for Tumor Imaging

In the field of medical imaging, pyrazolo[1,5-a]pyrimidine derivatives are utilized in the development of radiotracers for tumor detection with positron emission tomography (PET). For example, 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives are synthesized for comparative biological evaluation in tumor imaging (Xu et al., 2012).

Fluorescent Probes and Dyes

These compounds are also explored for their fluorescent properties, contributing to the development of new fluorescent probes. The substitution patterns of pyrazolo[1,5-a]pyrimidines and their fluorescent spectroscopic properties are examined, suggesting their potential applications in creating long-wavelength dyes (Wu et al., 2008). Furthermore, pyrazolo[1,5-a]pyrimidine derivatives are used in the synthesis of diazo dyes with notable solvatochromic properties and antimicrobial-radical scavenging activities (Şener et al., 2017).

Future Directions

The future directions for the research of “Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate” could involve further exploration of its potential applications in medicinal chemistry, given its beneficial properties as antimetabolites in purine biochemical reactions . Additionally, further studies could focus on improving the synthetic methodologies and understanding the mechanism of action .

Mechanism of Action

Target of Action

Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . PPs are known to interact with various targets, including membrane-bound pyrophosphatases (mPPases) , and they have been identified as strategic compounds for optical applications . mPPases are enzymes located in the cell membrane of bacteria and archaea .

Mode of Action

It’s known that pps have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Biochemical Pathways

The key mechanism involves mPPases . These enzymes are located in the cell membrane of bacteria and archaea, but can also be found in the protist acidocalcisome, and in the Golgi . The interaction of PPs with these enzymes could potentially affect various biochemical pathways.

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .

Result of Action

Pps have been reported to have antibacterial activity against mycobacterium tuberculosis, anti-parasitic activity including antileishmanial, antimalarial and antitrypanosomal, as well as antiviral activity against hiv .

Action Environment

The action environment of this compound is likely to be within the cell, given its interaction with mPPases . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other compounds, pH, temperature, and the specific characteristics of the target cells.

properties

IUPAC Name

methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-5-11-7(10-6)2-4-9-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZKDRQJWFMUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=NN2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.